TMX-4116

CK1α degradation molecular glue selectivity IKZF1/IKZF3 sparing

TMX-4116 is the only commercially available CK1α molecular glue degrader engineered to dissociate CK1α degradation from IKZF1/3 and PDE6D engagement. Derived from FPFT-2216 via removal of the cyclic amide moiety, it achieves DC₅₀ <200 nM for CK1α across MOLT4, Jurkat, and MM.1S cells while sparing IKZF1, IKZF3, and PDE6D. Unlike lenalidomide (incomplete CK1α degradation at 10 μM) or SJ7095 (potent IKZF1 degradation at 33 nM), TMX-4116 provides a clean pharmacological signature essential for CK1α-specific mechanistic studies, chemoproteomics, and degrader selectivity panel benchmarking.

Molecular Formula C17H19N5O4S
Molecular Weight 389.4 g/mol
Cat. No. B15608361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTMX-4116
Molecular FormulaC17H19N5O4S
Molecular Weight389.4 g/mol
Structural Identifiers
InChIInChI=1S/C17H19N5O4S/c1-26-14-10(9-27-15(14)17(25)21-6-2-3-7-21)11-8-22(20-19-11)12-4-5-13(23)18-16(12)24/h8-9,12H,2-7H2,1H3,(H,18,23,24)
InChIKeyOOIINFBRWZQRRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TMX-4116 for Selective CK1α Degradation: A Next-Generation Molecular Glue for Targeted Protein Degradation Research


TMX-4116 (CAS: 2766385-56-0) is a small-molecule molecular glue degrader that redirects the CRL4CRBN E3 ubiquitin ligase to selectively ubiquitinate and degrade casein kinase 1α (CK1α). Derived through focused medicinal chemistry optimization of the multi-target degrader FPFT-2216, TMX-4116 belongs to the glutarimide-based class of cereblon modulators [1]. It exhibits a molecular weight of 389.43 g/mol and achieves half-maximal degradation concentrations (DC50) below 200 nM for CK1α across multiple hematological cancer cell lines, including MOLT4, Jurkat, and MM.1S, while sparing the degradation of IKZF1, IKZF3, and PDE6D [1].

Why TMX-4116 Cannot Be Replaced by FPFT-2216, Lenalidomide, or Other CK1α-Targeting Degraders


CK1α degradation is a therapeutically validated mechanism in del(5q) myelodysplastic syndrome and multiple myeloma, but the extent to which a degrader engages CK1α versus off-target neosubstrates fundamentally determines its biological readout and experimental interpretability. The parent compound FPFT-2216 degrades PDE6D, IKZF1, IKZF3, and CK1α simultaneously, confounding target-specific conclusions [1]. Lenalidomide, the only FDA-approved IMiD known to degrade CK1α, produces incomplete degradation even at 10 μM, limiting its utility as a chemical probe [2]. Next-generation degrader SJ7095 achieves improved CK1α potency (DC50 = 35 nM) but retains potent IKZF1 degradation (DC50 = 33 nM) [3]. TMX-4116 was specifically engineered to dissociate CK1α degradation from IKZF1/3 and PDE6D engagement, providing a tool compound with a substantially cleaner pharmacological signature for studies where CK1α-targeted degradation must be isolated from confounding neosubstrate effects [1].

TMX-4116 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Degradation Selectivity Data


CK1α-Selective Degradation versus Multi-Target FPFT-2216 in Immunoblot and Proteomics Assays

TMX-4116 was directly compared to its parent compound FPFT-2216 in MOLT4 cells by both immunoblotting and quantitative proteomics. At a fixed dose of 1 µM, FPFT-2216 degraded PDE6D, IKZF1, IKZF3, and CK1α, whereas TMX-4116 selectively degraded CK1α with over 70% degradation while completely sparing PDE6D, IKZF1, and IKZF3 [1]. Proteome-wide analysis confirmed CK1α as the sole primary target degraded by TMX-4116 under the tested conditions, with no down-regulation of PDE6D, IKZF1, or IKZF3 detected [1]. This selectivity profile was retained across three hematological cell lines [1].

CK1α degradation molecular glue selectivity IKZF1/IKZF3 sparing targeted protein degradation

CK1α Degradation Potency of TMX-4116 Versus the Clinical Agent Lenalidomide

Lenalidomide, the only FDA-approved drug known to induce CK1α degradation, exhibits only modest efficacy, producing incomplete CK1α degradation at concentrations up to 10 µM [1]. In contrast, TMX-4116 achieves a DC50 below 200 nM (i.e., >50-fold more potent on a concentration basis) for CK1α degradation in MOLT4, Jurkat, and MM.1S cells [2]. While direct head-to-head data are not available from a single study, the quantitative disparity in degradation efficiency is substantial: lenalidomide fails to achieve complete CK1α degradation even at 10 µM, whereas TMX-4116 achieves robust degradation at sub-µM concentrations [1][2].

CK1α degrader potency lenalidomide comparison DC50 hematological malignancy

Selectivity Advantage of TMX-4116 Over the CK1α/IKZF1/3 Dual Degrader SJ7095

SJ7095, a molecular glue degrader disclosed by St. Jude, degrades CK1α with a DC50 of 35 nM but also potently degrades IKZF1 with a DC50 of 33 nM at 4 h, making it a dual CK1α/IKZF1 degrader [1]. In contrast, TMX-4116 spares IKZF1 and IKZF3 entirely at concentrations up to 1 µM, as demonstrated by immunoblot and quantitative proteomics [2]. Although SJ7095 achieves a lower absolute DC50 for CK1α (35 nM versus <200 nM for TMX-4116), this ~6-fold difference in potency is offset by the qualitative gain in target selectivity: TMX-4116 enables attribution of phenotypic effects specifically to CK1α degradation without the confounding contribution of IKZF1/3 depletion [1][2].

CK1α selectivity IKZF1 degradation SJ7095 comparison chemical probe

Retention of CK1α Degradation Selectivity Across Multiple Hematological Cell Lines

Cell-type-dependent degradation profiles are a well-documented challenge for molecular glue degraders, and selectivity observed in one cell line does not reliably translate to others [1]. TMX-4116 was explicitly evaluated for this property: its CK1α degradation preference, with DC50 values below 200 nM and no detectable degradation of PDE6D, IKZF1, or IKZF3, was retained across MOLT4 (T-cell acute lymphoblastic leukemia), Jurkat (T-cell leukemia), and MM.1S (multiple myeloma) cell lines [1]. This multi-line consistency contrasts with the behavior of TMX-4113, an analog in the same series, which lost selectivity in MM.1S cells and degraded over 50% of CK1α at 40 nM despite being designed as a PDE6D-selective degrader [1].

cell line consistency CK1α degradation MOLT4 Jurkat MM.1S

Recommended Research and Procurement Applications for TMX-4116 Based on Quantitative Differentiation Evidence


CK1α-Specific Chemical Probe for Del(5q) MDS and Multiple Myeloma Target Validation Studies

TMX-4116 is the preferred CK1α degrader for experiments requiring isolation of CK1α-dependent phenotypes from IKZF1/3-mediated effects. Unlike lenalidomide, which produces only incomplete CK1α degradation at micromolar concentrations, TMX-4116 achieves robust degradation at sub-200 nM concentrations, enabling complete target engagement in del(5q) MDS and multiple myeloma cell models [1][2]. Its selectivity over IKZF1/3 is critical, as IKZF1/3 degradation is the primary efficacy driver of lenalidomide in multiple myeloma and would confound interpretation of CK1α-specific biology [1].

Proteome-Wide Selectivity Profiling and Chemoproteomics Studies of CK1α Biology

The quantitative proteomics data from the original characterization study demonstrated that CK1α is the sole primary degradation target of TMX-4116 in MOLT4 cells, with no significant off-target degradation of PDE6D, IKZF1, IKZF3, or other proteins detected [1]. This clean proteomic signature makes TMX-4116 suitable for chemoproteomics experiments, ubiquitin remnant profiling, and downstream signaling studies (e.g., p53 activation, Wnt/β-catenin pathway modulation) where multi-target degraders like FPFT-2216 or SJ7095 would introduce confounding variables [1][3].

Comparative Degrader Profiling Panels for CRBN Neosubstrate Selectivity Mapping

In side-by-side HTRF immunoassay profiling of six CRBN modulators (thalidomide, lenalidomide, iberdomide, FPFT-2216, TMX-4116, and eragidomide) across five neosubstrates (IKZF1, IKZF3, CK1α, SALL4, GSPT1), TMX-4116 exhibited a distinct degradation signature focused on CK1α, with clearly differentiated activity from IKZF1/3-selective degraders (iberdomide) and GSPT1-selective degraders (eragidomide) [4]. This positions TMX-4116 as an essential component of degrader selectivity panels for CRBN neosubstrate profiling and for benchmarking novel CK1α degraders [4].

Structure-Activity Relationship Studies of Molecular Glue Degrader Chemical Scaffolds

TMX-4116 was derived from FPFT-2216 through removal of the cyclic amide moiety, a specific structural modification that reprogrammed CRBN neosubstrate specificity from multi-target (PDE6D + IKZF1/3 + CK1α) to CK1α-selective degradation [1]. This well-characterized chemical trajectory, documented in the primary medicinal chemistry paper, makes TMX-4116 a valuable reference compound for SAR campaigns aimed at engineering neosubstrate selectivity in glutarimide-based molecular glue libraries [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for TMX-4116

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.